molecular formula C6H4BClO2 B1587500 2-Chloro-1,3,2-benzodioxaborole CAS No. 55718-76-8

2-Chloro-1,3,2-benzodioxaborole

Cat. No. B1587500
CAS RN: 55718-76-8
M. Wt: 154.36 g/mol
InChI Key: AZYGEWXDKHFOKB-UHFFFAOYSA-N
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Description

2-Chloro-1,3,2-benzodioxaborole , also known as B-Chlorocatecholborane , is a boron-containing compound. Its chemical formula is C6H4BClO2 , and its molecular weight is 154.36 g/mol . This compound has various applications, including its use as an antiseptic and disinfectant agent for skin disinfection and surgical instruments .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3,2-benzodioxaborole consists of a benzene ring fused with a dioxaborole ring. The chlorine atom is attached to the benzene ring, and the boron atom is part of the dioxaborole ring. The compound’s structure is as follows: !Molecular Structure


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 56-58°C (literature value) .
  • InChI : InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H .

Scientific Research Applications

    • Application : 2-Chloro-1,3,2-benzodioxaborole is used as a reagent for the selective cleavage of many protecting groups .
    • Method : This compound can be used to selectively cleave MEM-ethers, Z-amines, BOC-amines, and others . The specific procedures and conditions would depend on the particular reaction being carried out.
    • Results : The use of 2-Chloro-1,3,2-benzodioxaborole allows for the selective removal of protecting groups, which is a crucial step in many organic synthesis procedures .
    • Application : 2-Chloro-1,3,2-benzodioxaborole is used for the transformation of urethanes into isocyanates .
    • Results : The transformation of urethanes into isocyanates is a valuable reaction in the field of organic chemistry, as isocyanates are important intermediates in the synthesis of many organic compounds .
    • Application : 2-Chloro-1,3,2-benzodioxaborole is used to prepare 2-arachidonoylglycerol by acetal cleavage of cis-arachidonoylbenzylidene glycerol .
    • Results : The preparation of 2-arachidonoylglycerol is a valuable reaction in the field of organic chemistry, as 2-arachidonoylglycerol is an important intermediate in the synthesis of many organic compounds .
    • Application : 2-Chloro-1,3,2-benzodioxaborole is used to prepare metal boryl complexes (Rh and Ir complexes) through oxidative addition .
    • Results : The preparation of metal boryl complexes is a valuable reaction in the field of inorganic chemistry, as these complexes are important intermediates in the synthesis of many inorganic compounds .
    • Application : 2-Chloro-1,3,2-benzodioxaborole is used to remove the trityl group in one of the key steps for the synthesis of (−)-dictyostatin .
    • Results : The removal of the trityl group is a crucial step in the synthesis of (−)-dictyostatin, a potent antitumor agent .
    • Application : 2-Chloro-1,3,2-benzodioxaborole is used in the preparation of lactones .
    • Results : The preparation of lactones is a valuable reaction in the field of organic chemistry, as lactones are important intermediates in the synthesis of many organic compounds .
    • Application : 2-Chloro-1,3,2-benzodioxaborole is used in the preparation of thiophenes .
    • Results : The preparation of thiophenes is a valuable reaction in the field of organic chemistry, as thiophenes are important intermediates in the synthesis of many organic compounds .

Safety And Hazards

  • Storage Class Code : 4.1B (Flammable solid hazardous materials) .

Future Directions

Research on 2-Chloro-1,3,2-benzodioxaborole could explore its potential applications beyond antiseptic use. Investigating its interactions with other compounds and its role in catalysis or materials science may lead to novel developments .

properties

IUPAC Name

2-chloro-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYGEWXDKHFOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399755
Record name 2-Chloro-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3,2-benzodioxaborole

CAS RN

55718-76-8
Record name 2-Chloro-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3,2-benzodioxaborole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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